

T-448 brain penetration and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T-448	
Cat. No.:	B3028095	Get Quote

T-448 Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with two distinct therapeutic agents designated as **T-448**: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) for neurological disorders, and an anti-TIGIT monoclonal antibody (also known as EOS-448 or Belrestotug) for cancer immunotherapy.

T-448 (LSD1 Inhibitor) Technical Guide

The small molecule **T-448** is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification.[1] Its ability to cross the blood-brain barrier makes it a candidate for investigating and potentially treating central nervous system (CNS) disorders.[2]

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for the **T-448** LSD1 inhibitor based on preclinical studies in rodents.

Table 1: Brain Penetration of **T-448** (LSD1 Inhibitor) in Rats



Parameter	Value (approx.)	Species	Dosage	Brain Region	Source
Peak Concentratio n (Hippocampu s)	~100 ng/g	Rat	3 mg/kg, oral	Hippocampus	[3]
Time to Peak Concentratio n (Tmax)	~2 hours	Rat	1 and 3 mg/kg, oral	Hippocampus	[3]
Brain-to- Plasma Ratio (AUC Hippocampus /AUC Plasma)	~0.5	Rat	3 mg/kg, oral	Hippocampus	Estimated from[3]

Note: The brain-to-plasma ratio is an estimation derived from the concentration-time curve data presented in the cited literature.

Table 2: Oral Bioavailability of **T-448** (LSD1 Inhibitor)

Parameter	Value	Species	Notes	Source
Oral Bioavailability (F%)	Not explicitly reported	Rodents	T-448 is described as "orally active" and administered orally in preclinical studies to achieve brain exposure and efficacy.[1][2]	[1][2]



Experimental Protocols

Protocol 1: Assessment of Brain and Plasma Concentrations of T-448 in Rodents

This protocol outlines the methodology for determining the pharmacokinetic profile of the **T-448** LSD1 inhibitor in a rodent model.

- Animal Model: Male Sprague-Dawley rats.
- Dosing: Administer **T-448** orally at the desired dose (e.g., 1 or 3 mg/kg).
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant. Euthanize the animals and immediately harvest the brain. Dissect the hippocampus on ice.
- Sample Processing:
 - Plasma: Centrifuge the blood samples to separate the plasma.
 - Brain Tissue: Homogenize the hippocampus tissue in a suitable buffer.
- Bioanalysis: Determine the concentration of **T-448** in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]
- Data Analysis: Plot the concentration-time profiles for plasma and brain tissue. Calculate key
 pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC).
 The brain-to-plasma ratio can be calculated by dividing the AUC of the brain tissue by the
 AUC of the plasma.

Troubleshooting and FAQs

Q1: We are not observing the expected level of **T-448** in the brain tissue of our experimental animals. What could be the issue?

A1:

 Dosing and Administration: Verify the accuracy of your dosing solution preparation and the administration technique. For oral gavage, ensure the compound was successfully delivered



to the stomach.

- Metabolism: T-448 is subject to metabolism. Consider that the genetic strain or health status
 of your animals could influence metabolic rates.
- Sample Handling: Ensure that brain tissue is harvested and processed quickly on ice to prevent degradation of the compound.
- Bioanalytical Method: Confirm that your LC-MS/MS method is optimized and validated for T 448 in brain matrix. Check for matrix effects that could be suppressing the signal.

Q2: How can we confirm that **T-448** is engaging its target (LSD1) in the brain?

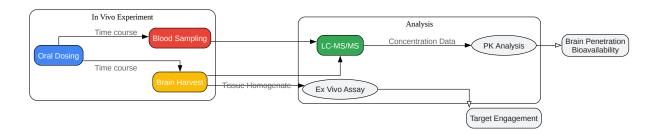
A2: An ex vivo LSD1 enzyme activity assay can be performed on brain tissue from **T-448**-treated animals.[3] This involves measuring the residual LSD1 activity in brain homogenates. A reduction in enzyme activity compared to vehicle-treated controls would indicate target engagement. Additionally, you can measure changes in histone methylation marks, such as an increase in H3K4 methylation, in brain tissue via Western blot or immunohistochemistry.[2]

Q3: Is **T-448** expected to have hematological side effects like other LSD1 inhibitors?

A3: **T-448** was specifically designed to have minimal impact on the LSD1-GFI1B complex, which is associated with hematotoxicity like thrombocytopenia seen with some other LSD1 inhibitors.[2][4][5] Preclinical studies in mice have shown that **T-448** has a superior hematological safety profile compared to other LSD1 inhibitors.[2][5] However, it is always recommended to monitor blood cell counts in long-term in vivo studies.

Visualizations





Click to download full resolution via product page

Experimental workflow for **T-448** (LSD1 inhibitor) pharmacokinetic and pharmacodynamic analysis.

EOS-448 (anti-TIGIT Antibody) Technical Guide

EOS-448 (also known as Belrestotug or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein.[6] It is being developed for the treatment of various cancers.

Quantitative Data Summary

Due to their large size, monoclonal antibodies (mAbs) have very limited ability to cross the blood-brain barrier (BBB). The data below reflects typical values for mAbs and the expected profile for EOS-448.

Table 3: Brain Penetration of EOS-448 (anti-TIGIT Antibody)



Parameter	Value (approx.)	Species	Notes	Source
CSF-to-Serum Ratio	0.1% - 0.2%	Rat, Monkey, Human	This is a general value for monoclonal antibodies and is expected for EOS-448. No specific measurement for EOS-448 has been reported in the reviewed literature.	[7][8][9][10]
Brain Parenchyma Uptake	Very Low	N/A	Expected to be minimal due to the restrictive nature of the blood-brain barrier for large molecules.	[7]

Table 4: Bioavailability of EOS-448 (anti-TIGIT Antibody)



Parameter	Value	Route of Administration	Notes
Bioavailability (F%)	~100%	Intravenous (IV)	As with most monoclonal antibodies, EOS-448 is administered intravenously to ensure complete bioavailability.
Oral Bioavailability	Not applicable	Oral	Monoclonal antibodies are proteins that would be degraded in the gastrointestinal tract and are not absorbed orally.

Experimental Protocols

Protocol 2: Assessment of Cerebrospinal Fluid (CSF) Concentration of a Monoclonal Antibody

This protocol provides a general method for assessing the CNS penetration of a monoclonal antibody like EOS-448.

- Animal Model: Non-human primates (e.g., cynomolgus monkeys) or rats.
- Dosing: Administer the antibody via intravenous (IV) infusion at the desired dose.
- Sample Collection:
 - Serum: Collect blood samples at various time points.
 - CSF: Collect cerebrospinal fluid via lumbar puncture or from the cisterna magna at selected time points. This is a terminal procedure in rodents but can be done serially in larger animals.



- Bioanalysis: Quantify the antibody concentration in serum and CSF samples using a validated enzyme-linked immunosorbent assay (ELISA).[7]
- Data Analysis: Calculate the CSF-to-serum concentration ratio at different time points to determine the extent of CNS penetration.

Troubleshooting and FAQs

Q1: We are unable to detect EOS-448 in the CSF of our experimental animals. Is this expected?

A1: Yes, this is highly likely. The concentration of monoclonal antibodies in the CSF is typically about 1000 times lower than in the serum.[7] Your bioanalytical method may not have a low enough limit of quantification (LLOQ) to detect these very low concentrations. Ensure your ELISA is highly sensitive (in the low ng/mL range).[7]

Q2: Can we administer EOS-448 directly to the CNS to bypass the blood-brain barrier?

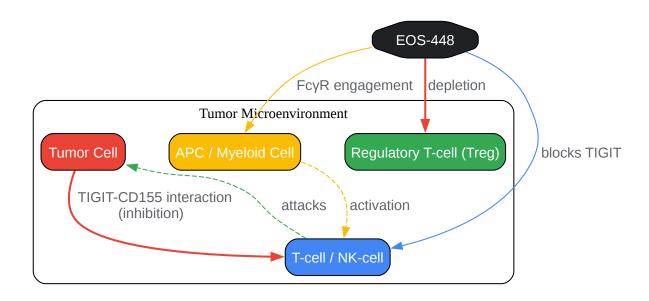
A2: Intrathecal or intracerebroventricular administration can be used in preclinical models to achieve higher CNS concentrations of antibodies. However, this is an invasive procedure and may not be clinically translatable for all indications.

Q3: How does EOS-448 exert its anti-tumor effect?

A3: EOS-448 has a multi-faceted mechanism of action. It blocks the interaction of TIGIT with its ligands (like CD155), which prevents the inhibition of T-cell and NK-cell activity.[11] Additionally, as an IgG1 antibody, its Fc region can engage Fcy receptors on other immune cells, leading to the depletion of TIGIT-high regulatory T cells (Tregs) and exhausted T cells, further enhancing the anti-tumor immune response.[6]

Visualizations





Click to download full resolution via product page

Simplified signaling pathway of EOS-448 (anti-TIGIT antibody).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]







- 7. Monoclonal antibody exposure in rat and cynomolgus monkey cerebrospinal fluid following systemic administration PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoclonal antibody exposure in rat and cynomolgus monkey cerebrospinal fluid following systemic administration | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gsk.com [gsk.com]
- To cite this document: BenchChem. [T-448 brain penetration and bioavailability].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028095#t-448-brain-penetration-and-bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com